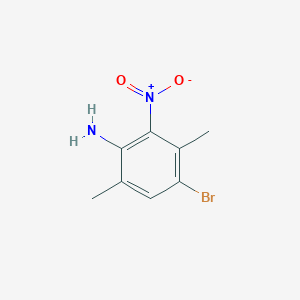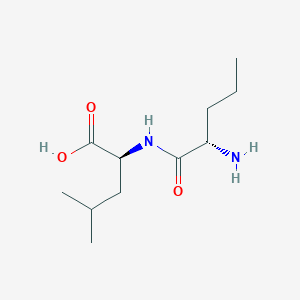
L-Leucine, L-norvalyl-
描述
L-Leucine, L-norvalyl- is a dipeptide composed of the amino acids L-leucine and L-norvaline L-leucine is one of the essential branched-chain amino acids, while L-norvaline is a non-proteinogenic amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-norvalyl- typically involves peptide bond formation between L-leucine and L-norvaline. This can be achieved through standard peptide synthesis techniques, such as:
-
Solution-phase synthesis: : This method involves the coupling of protected amino acids in solution. Protecting groups are used to prevent unwanted side reactions. The coupling reaction is usually facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
-
Solid-phase peptide synthesis (SPPS): : This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups is common. The peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of L-Leucine, L-norvalyl- may involve large-scale SPPS or solution-phase synthesis. Advances in automation and optimization of reaction conditions have made it possible to produce peptides efficiently and with high purity .
化学反应分析
Types of Reactions
L-Leucine, L-norvalyl- can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The amino acid side chains can undergo oxidation reactions, particularly the leucine side chain, which can be oxidized to form leucine hydroperoxide.
Reduction: Reduction reactions can target any oxidized forms of the amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis uses sodium hydroxide (NaOH).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products of these reactions are the constituent amino acids (L-leucine and L-norvaline) and their oxidized or reduced forms .
科学研究应用
L-Leucine, L-norvalyl- has several scientific research applications:
Biochemistry: It is used to study protein synthesis and degradation, as well as enzyme-substrate interactions.
Medicine: It has potential therapeutic applications in muscle wasting diseases and metabolic disorders due to its role in protein synthesis and metabolism.
作用机制
The mechanism of action of L-Leucine, L-norvalyl- involves its incorporation into proteins and peptides, where it can influence protein structure and function. L-leucine is known to activate the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in protein synthesis and cell growth. L-norvaline, on the other hand, can inhibit arginase, an enzyme involved in the urea cycle, thereby increasing nitric oxide levels and potentially enhancing blood flow and muscle function .
相似化合物的比较
Similar Compounds
L-leucyl-L-leucine: Another dipeptide composed of two L-leucine molecules, known for its role in protein synthesis and muscle metabolism.
L-valyl-L-leucine: A dipeptide composed of L-valine and L-leucine, also involved in protein synthesis and metabolic regulation.
Uniqueness
L-Leucine, L-norvalyl- is unique due to the presence of L-norvaline, which is not commonly found in proteins. This gives it distinct biochemical properties, such as the ability to inhibit arginase and potentially enhance nitric oxide production, setting it apart from other dipeptides composed solely of proteinogenic amino acids .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-aminopentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-4-5-8(12)10(14)13-9(11(15)16)6-7(2)3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOQPSFHJDWVNT-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


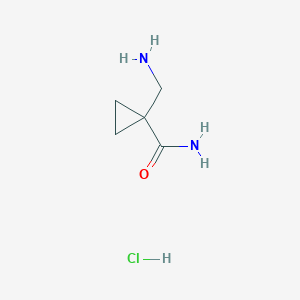
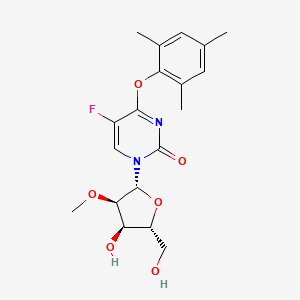
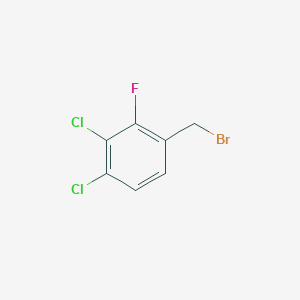
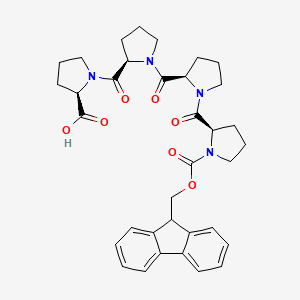
![tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)
![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)
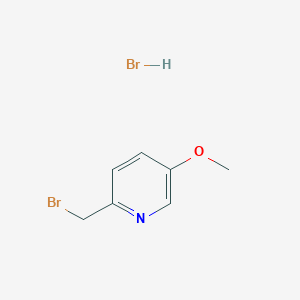
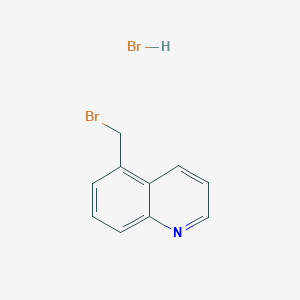
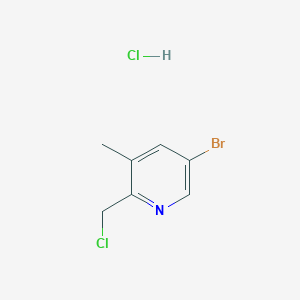
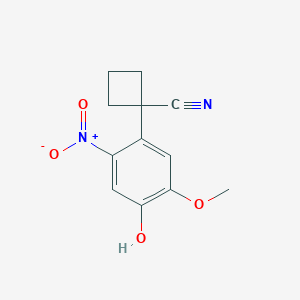
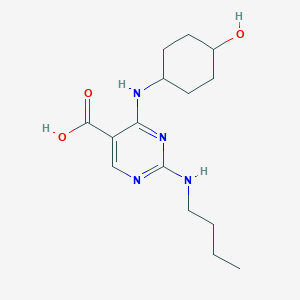

![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)
